3-Nitrobenzene-1,2-diol

Catalog No.
S616459
CAS No.
6665-98-1
M.F
C6H5NO4
M. Wt
155.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrobenzene-1,2-diol

CAS Number

6665-98-1

Product Name

3-Nitrobenzene-1,2-diol

IUPAC Name

3-nitrobenzene-1,2-diol

Molecular Formula

C6H5NO4

Molecular Weight

155.11 g/mol

InChI

InChI=1S/C6H5NO4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H

InChI Key

YHKWFDPEASWKFQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]

Synonyms

3-Nitro-pyrocatechol; 1,2-Dihydroxy-3-nitrobenzene; 2,3-Dihydroxynitrobenzene; 2-Hydroxy-3-nitrophenol; 3-Nitrocatechol; 3-Nitropyrocatechol; NSC 407241

Canonical SMILES

C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]

The exact mass of the compound 3-Nitrobenzene-1,2-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407241. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Nitrobenzene-1,2-diol (CAS: 6665-98-1), commonly known as 3-nitrocatechol, is a highly functionalized aromatic diol characterized by a strong electron-withdrawing nitro group adjacent to a catechol core. This specific substitution pattern significantly lowers the pKa of the hydroxyl groups compared to unsubstituted catechol, enhancing its metal-chelating properties and altering its redox potential. In industrial and laboratory procurement, 3-nitrocatechol is primarily sourced as a high-affinity bidentate ligand for transition metals, a critical precursor for second-generation catechol-O-methyltransferase (COMT) inhibitors, and a standardized reference material for atmospheric aerosol modeling. Its baseline value lies in its ability to form exceptionally stable, oxidation-resistant complexes with metals such as iron and aluminum, outperforming generic catechols in both thermodynamic stability and controlled redox activity[1].

Substituting 3-nitrocatechol with its positional isomer, 4-nitrocatechol, or the unsubstituted parent catechol, leads to immediate failures in both pharmacological and coordination chemistry workflows. The nitro group at the 3-position induces unique steric and electronic effects, including specific intramolecular hydrogen bonding, which drastically alters the bite angle and binding pocket interactions. For instance, in enzymatic assays, 4-nitrocatechol exhibits significantly weaker binding affinity due to suboptimal van der Waals interactions within the active site [1]. Similarly, in materials science, the positional shift of the nitro group reduces the thermodynamic stability of metal complexes, leading to premature dissociation. Consequently, procurement must strictly specify the 3-nitro isomer when targeting high-affinity enzyme inhibition or maximum stability in metal-organic frameworks.

Target Enzyme Binding Affinity (COMT Inhibition)

In comparative enzyme kinetic assays evaluating catechol-O-methyltransferase (COMT) inhibition, 3-nitrocatechol demonstrates a profoundly higher binding affinity than its positional isomer. The 3-nitro substitution provides optimal hydrophobic and van der Waals interactions within the enzyme's active site, resulting in a Michaelis constant (Km) of 0.02 µM, compared to 0.12 µM for 4-nitrocatechol [1].

Evidence DimensionMichaelis constant (Km) for COMT
Target Compound Data0.02 µM
Comparator Or Baseline4-Nitrocatechol (0.12 µM)
Quantified Difference6-fold higher binding affinity (lower Km)
ConditionsIn vitro COMT enzymatic assay

This massive difference in binding affinity dictates that 3-nitrocatechol must be the exclusive starting scaffold for synthesizing potent, second-generation COMT inhibitors like entacapone and tolcapone.

Thermodynamic Stability of Metal Complexes (Al3+)

When utilized as a bidentate ligand for transition and post-transition metals, 3-nitrocatechol forms significantly more stable primary complexes than 4-nitrocatechol. Potentiometric studies of the aqueous Al(III) system reveal a complex formation constant (log β1) of 14.71 for 3-nitrocatechol, substantially exceeding the 13.74 value recorded for 4-nitrocatechol [1].

Evidence DimensionComplex formation constant (log β1) for [AlL]+
Target Compound Data14.71
Comparator Or Baseline4-Nitrocatechol (13.74)
Quantified DifferenceNearly 10-fold stronger primary binding affinity (log scale difference of 0.97)
ConditionsAqueous Al(III) system at 25 °C and 0.1 mol/L ionic strength

Procurement for coordination polymers or metal recovery systems must prioritize 3-nitrocatechol to ensure maximum thermodynamic stability and prevent premature ligand dissociation.

Atmospheric Degradation Kinetics (OH Radical Reactivity)

As a tracer compound for biomass burning in atmospheric modeling, 3-nitrocatechol exhibits distinct gas-phase reaction kinetics compared to 4-nitrocatechol. In environmental simulation chambers, the reaction rate coefficient (k) for 3-nitrocatechol with OH radicals is 3.41 × 10^-12 cm3 s^-1, which is significantly faster than the 1.27 × 10^-12 cm3 s^-1 rate observed for 4-nitrocatechol[1].

Evidence DimensionGas-phase reaction rate coefficient (k) with OH radicals
Target Compound Data3.41 × 10^-12 cm3 s^-1
Comparator Or Baseline4-Nitrocatechol (1.27 × 10^-12 cm3 s^-1)
Quantified Difference2.68-fold faster reaction rate with OH radicals
ConditionsEnvironmental simulation chamber at 298 ± 2 K and 1 atm total air pressure

Environmental laboratories must procure the exact isomer to accurately calibrate atmospheric lifetime models and secondary organic aerosol (SOA) formation rates.

Precursor for Neurological API Synthesis

Due to its superior binding affinity (Km = 0.02 µM) within the COMT active site, 3-nitrocatechol is the mandatory starting material for the synthesis of second-generation COMT inhibitors, such as entacapone and tolcapone, used in Parkinson's disease therapy. Substituting with 4-nitrocatechol results in unacceptable losses in target affinity and therapeutic efficacy [1].

High-Stability Coordination Polymer Formulation

Leveraging its high complex formation constant (log β1 = 14.71 for Al3+), 3-nitrocatechol is the preferred bidentate ligand for engineering robust metal-organic frameworks (MOFs) and coordination polymers. It ensures that the resulting materials maintain structural integrity under varying pH and ionic strength conditions better than generic catechol alternatives [2].

Analytical Standard for Atmospheric Aerosol Tracing

Because its OH radical degradation kinetics (3.41 × 10^-12 cm3 s^-1) differ significantly from its positional isomers, 3-nitrocatechol is an essential, non-substitutable analytical standard for environmental laboratories quantifying biomass burning emissions and modeling secondary organic aerosol (SOA) lifetimes [3].

XLogP3

1.2

Dates

Last modified: 08-15-2023

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